

Check Availability & Pricing

# Preclinical Profile of ENMD-2076 Tartrate in Ovarian Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | ENMD-2076 Tartrate |           |
| Cat. No.:            | B1683880           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ENMD-2076 is an orally active, multi-target kinase inhibitor with a dual mechanism of action targeting both tumor cell proliferation and angiogenesis.[1] Its primary targets are Aurora A kinase, a key regulator of mitosis, and various pro-angiogenic tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] The overexpression of Aurora A and the activation of angiogenic pathways are common features in ovarian cancer, providing a strong rationale for the investigation of ENMD-2076 as a therapeutic agent for this malignancy.[2][3] Preclinical data have demonstrated its potential, leading to its evaluation in Phase II clinical trials for platinum-resistant and clear cell ovarian cancers.[1][4]

This technical guide provides a comprehensive summary of the available preclinical data for ENMD-2076, with a focus on its activity relevant to ovarian cancer. It includes quantitative data on its inhibitory activity, detailed experimental protocols derived from preclinical studies, and visualizations of its mechanism of action and experimental workflows.

### **Mechanism of Action**

ENMD-2076 exerts its anti-tumor effects through the simultaneous inhibition of two critical cancer pathways:



- Anti-proliferative Activity via Aurora A Inhibition: By inhibiting Aurora A kinase, ENMD-2076 disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[3][5]
- Anti-angiogenic Activity via VEGFR/FGFR Inhibition: The compound inhibits VEGFR2/KDR, as well as FGFR1 and FGFR2, key receptors that mediate the formation of new blood vessels (angiogenesis) required for tumor growth and metastasis.[1] This leads to a reduction in tumor vascularity and perfusion.[6]



Click to download full resolution via product page

**Caption:** Dual inhibitory mechanism of ENMD-2076.

## **Quantitative Data**



### In Vitro Kinase Inhibition

ENMD-2076 has been profiled against a panel of recombinant human kinases to determine its potency and selectivity. The half-maximal inhibitory concentrations (IC50) for its primary targets are summarized below.

| Kinase Target                                                                                                                                              | IC50 (nmol/L) |
|------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Aurora A                                                                                                                                                   | 14            |
| Aurora B                                                                                                                                                   | 350           |
| VEGFR2/KDR                                                                                                                                                 | 7             |
| FGFR1                                                                                                                                                      | -             |
| FGFR2                                                                                                                                                      | -             |
| Flt3                                                                                                                                                       | -             |
| Note: Specific IC50 values for FGFR1, FGFR2, and Flt3 were not detailed in the reviewed sources, though ENMD-2076 is known to inhibit their activation.[1] |               |

### In Vitro Cellular Proliferation

ENMD-2076 has demonstrated broad anti-proliferative activity across a wide range of human cancer cell lines.

| Cell Line Type                                                                                                                                                                                                              | IC50 Range (µmol/L) |
|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Various Human Solid Tumor & Hematopoietic<br>Cancers                                                                                                                                                                        | 0.025 - 0.7         |
| Note: While ENMD-2076 has been advanced to clinical trials in ovarian cancer, specific IC50 values for common ovarian cancer cell lines (e.g., SKOV3, OVCAR3) were not available in the reviewed preclinical literature.[1] |                     |



# Experimental Protocols In Vitro Proliferation Assay

The anti-proliferative effect of ENMD-2076 is typically measured using a sulforhodamine B (SRB) assay.

- Cell Plating: Adherent tumor cells (e.g., ovarian cancer cell lines) are seeded into 96-well plates at a density of approximately 500 cells per well.
- Compound Incubation: After allowing cells to adhere overnight, they are incubated with multiple concentrations of ENMD-2076 (e.g., a 9-point dose-response curve spanning 0.3 nmol/L to 125 μmol/L) for 96 hours.
- Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
- Staining: The fixed cells are stained with sulforhodamine B dye, which binds to cellular proteins.
- Measurement: The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell density.
- Analysis: IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration.





Click to download full resolution via product page

**Caption:** General workflow for in vitro experiments.

### In Vivo Xenograft Tumor Model

The in vivo efficacy of ENMD-2076 is evaluated in subcutaneous xenograft models. The following protocol is based on studies conducted in other solid tumors, such as colorectal and breast cancer, and represents a typical methodology.[6][7]

- Animal Model: Immunocompromised mice (e.g., NCr nude or CB.17 SCID mice) are used.
- Cell Implantation: 2 x 10<sup>6</sup> to 30 x 10<sup>6</sup> human cancer cells (e.g., ovarian cancer cell line) mixed with Matrigel are injected subcutaneously into the flank of the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Randomization & Treatment: Mice are randomized into control (vehicle) and treatment groups. ENMD-2076 is administered daily by oral gavage at doses typically ranging from 100 to 200 mg/kg.
- Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are monitored as indicators of toxicity.
- Pharmacodynamic Analysis: At the end of the study, tumors are harvested for analysis.
   Immunohistochemistry (IHC) is performed to assess:
  - Proliferation: Ki-67 staining.
  - Angiogenesis: CD34 or CD31 staining for microvessel density.
  - Target Engagement: Phospho-Aurora A (pAurA) and phospho-Histone H3 (pHH3) staining.
     [7]





Click to download full resolution via product page

**Caption:** Typical workflow for in vivo xenograft studies.

## Summary of Preclinical Findings and Clinical Relevance

Preclinical studies have established ENMD-2076 as a potent dual inhibitor of Aurora A kinase and key angiogenic pathways. It demonstrates broad anti-proliferative activity in vitro and

### Foundational & Exploratory





induces tumor regression in various xenograft models in vivo.[1] The mechanism involves both direct effects on tumor cell division, leading to G2/M arrest, and indirect effects by inhibiting the blood supply essential for tumor growth.[5][6]

Pharmacodynamic studies in preclinical models confirm that ENMD-2076 successfully modulates its intended targets, showing sustained inhibition of Aurora A and angiogenic tyrosine kinases like VEGFR2.[1] While specific quantitative data on ovarian cancer cell lines and xenografts are not extensively detailed in the public domain, the strong biological rationale and broad anti-tumor activity provided the foundation for its clinical investigation in patients with platinum-resistant and clear cell ovarian cancers.[1][4] These clinical trials aim to translate the promising, multifaceted mechanism of ENMD-2076 into tangible benefits for patients with this challenging disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Aurora kinases in ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENMD-2076, an oral inhibitor of angiogenic and proliferation kinases, has activity in recurrent, platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of ENMD-2076, a Novel Angiogenic and Aurora Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line—Derived Human Colorectal Cancer Xenograft Models
   PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]



• To cite this document: BenchChem. [Preclinical Profile of ENMD-2076 Tartrate in Ovarian Cancer: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683880#preclinical-data-on-enmd-2076-tartrate-in-ovarian-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com